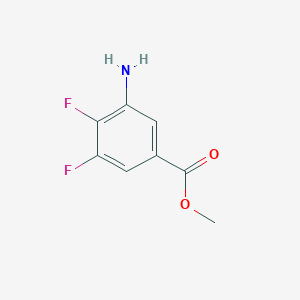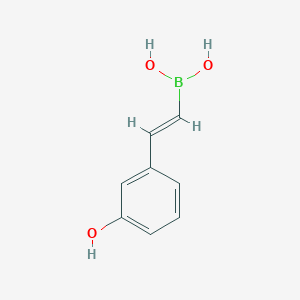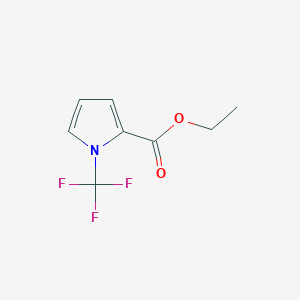
ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate is an organic compound that features a trifluoromethyl group attached to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
化学反应分析
Types of Reactions
Ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
Ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism by which ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to specific targets. This can result in various biological effects, depending on the target and pathway involved .
相似化合物的比较
Similar Compounds
Compounds similar to ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate include:
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Trifluralin: An agrochemical with a trifluoromethyl group.
Uniqueness
This compound is unique due to its specific structure and the presence of both a pyrrole ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C8H8F3NO2 |
|---|---|
分子量 |
207.15 g/mol |
IUPAC 名称 |
ethyl 1-(trifluoromethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H8F3NO2/c1-2-14-7(13)6-4-3-5-12(6)8(9,10)11/h3-5H,2H2,1H3 |
InChI 键 |
XWPIWXFJLNJWEZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CN1C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



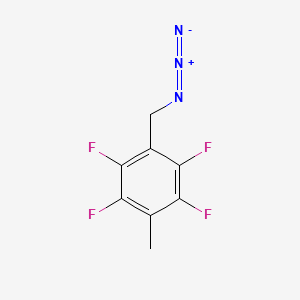
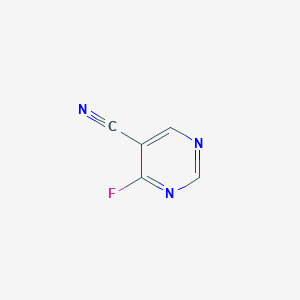
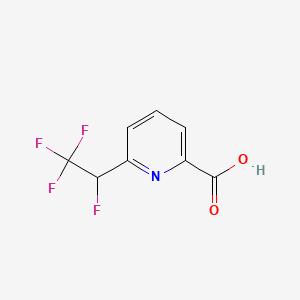
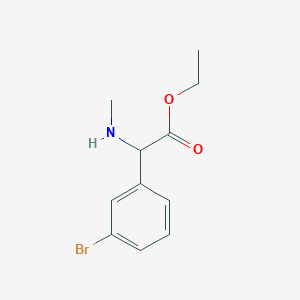
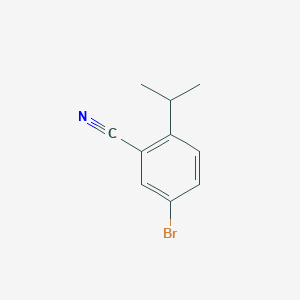
![3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13464762.png)
![[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13464767.png)
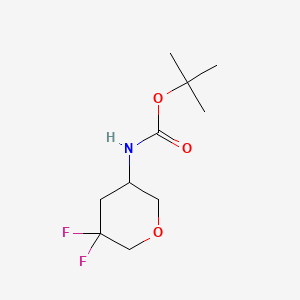
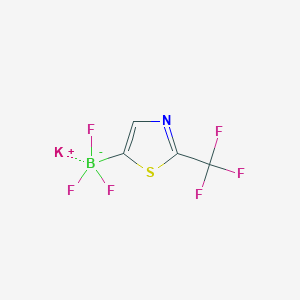
![2-Azabicyclo[3.1.1]heptan-4-amine](/img/structure/B13464790.png)
